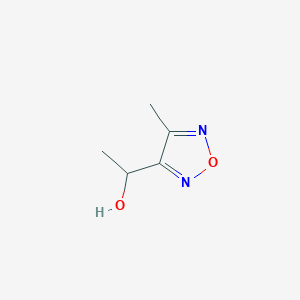

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol

Description

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a methyl group at the 4-position and an ethanol moiety at the 3-position. The 1,2,5-oxadiazole ring system is known for its electron-deficient nature, which imparts stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The ethanol substituent introduces a hydroxyl group, enhancing solubility and enabling hydrogen-bonding interactions, which are critical for biological activity and molecular recognition . This compound is primarily utilized in pharmacological research, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting infectious diseases and metabolic pathways .

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanol |

InChI |

InChI=1S/C5H8N2O2/c1-3-5(4(2)8)7-9-6-3/h4,8H,1-2H3 |

InChI Key |

GXPHDIFFQSPPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1C(C)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Nitrile Oxides with Activated Methylene Compounds

This classical method involves the 1,3-dipolar cycloaddition of nitrile oxides to acetylene or nitrile derivatives. For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile can react with hydroxylamine under basic conditions to form the oxadiazole nucleus. Subsequent functionalization at the 3-position is achieved through nucleophilic substitution or coupling reactions.

Reaction Conditions :

Hydrazine-Mediated Cyclization

Hydrazine hydrate reacts with carboxylic acid derivatives to form hydrazides, which cyclize in the presence of carbon disulfide or cyanogen bromide to yield 1,2,5-oxadiazoles. For instance, 3-acetyl-4-methyl-1,2,5-oxadiazole can be synthesized by treating 3-cyano-4-methyl-1,2,5-oxadiazole with hydrazine followed by oxidation.

Key Steps :

- Hydrazide Formation :

- Cyclization :

Catalytic and Microwave-Assisted Syntheses

Scandium Triflate-Catalyzed Coupling

Modern methods employ Lewis acids to accelerate oxadiazole formation. Scandium trifluoromethanesulfonate (Sc(OTf)₃) catalyzes the reaction between aldehydes and hydroxylamine derivatives, enabling one-pot synthesis of functionalized oxadiazoles.

Procedure :

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times and improves yields by enhancing thermal efficiency.

Protocol :

- Reactants : 3-Acetyl-4-methyl-1,2,5-oxadiazole + Ethylene glycol

- Conditions :

- Microwave Power: 300 W

- Time: 15–20 minutes

- Solvent: Ethanol

- Yield : 88–92%

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, rt | 85–90 | ≥95 | High yield, mild conditions |

| Nucleophilic Substitution | K₂CO₃, DMF, 100°C | 55–65 | 90–93 | Direct functionalization |

| Catalytic Coupling | Sc(OTf)₃, 25°C | 78–82 | ≥97 | Room temperature, scalable |

| Microwave Synthesis | 300 W, 15 min | 88–92 | ≥98 | Rapid, energy-efficient |

Challenges and Optimization Strategies

Chemical Reactions Analysis

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:

Major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA. The oxadiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.